Technical Whitepaper: 3-[(2-Chlorophenyl)amino]propanenitrile
Technical Whitepaper: 3-[(2-Chlorophenyl)amino]propanenitrile
This guide serves as a technical reference for 3-[(2-Chlorophenyl)amino]propanenitrile (CAS 94-89-3), a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.[1]
Properties, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary
3-[(2-Chlorophenyl)amino]propanenitrile (also known as 3-(2-chloroanilino)propionitrile) is a bifunctional organic building block characterized by a secondary aniline and a nitrile group connected by an ethylene bridge.[1] It is primarily utilized as a strategic intermediate in the synthesis of 1,2,3,4-tetrahydroquinolines and 3-(2-chlorophenyl)propionic acid derivatives, which are pharmacophores in neurodegenerative and anti-inflammatory drug discovery.
This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, emphasizing its role in aza-Michael addition chemistries.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-[(2-Chlorophenyl)amino]propanenitrile |
| Common Synonyms | 3-(2-Chloroanilino)propionitrile; N-(2-Cyanoethyl)-2-chloroaniline |
| CAS Registry Number | 94-89-3 |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.64 g/mol |
| SMILES | N#CCNc1ccccc1Cl |
Physical Properties
| Constant | Value | Note |
| Boiling Point | 139–141 °C | @ 0.3 Torr (Vacuum Distillation) |
| Density | 1.226 ± 0.06 g/cm³ | Predicted |
| LogP | 1.60 | Lipophilic, suitable for organic extraction |
| pKa (Conjugate Acid) | 2.03 ± 0.50 | Weakly basic amine |
| Solubility | Soluble in CH₂Cl₂, EtOAc, MeCN | Low water solubility |
Synthetic Pathways & Reaction Mechanisms[9][10]
The primary route to 3-[(2-Chlorophenyl)amino]propanenitrile is the aza-Michael addition of 2-chloroaniline to acrylonitrile.[1] This reaction exploits the nucleophilicity of the aniline nitrogen attacking the electrophilic
Mechanism of Action
The 2-chloro substituent on the aniline ring exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to unsubstituted aniline. Consequently, this reaction typically requires thermal activation or acidic catalysis (e.g., acetic acid or copper(II) acetate) to proceed efficiently.[1]
Experimental Protocol: Aza-Michael Addition
Reagents:
-
2-Chloroaniline (1.0 equiv)[1]
-
Acrylonitrile (1.2 – 1.5 equiv)[1]
-
Catalyst: Glacial Acetic Acid (10 mol%) or Cu(OAc)₂[1]
-
Solvent: Neat or Toluene (if temperature control is required)[1]
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline and the catalyst.
-
Addition: Add acrylonitrile dropwise.[1] Caution: Acrylonitrile is toxic and volatile.
-
Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1) for the disappearance of the aniline.
-
Workup: Cool the mixture. If solid, recrystallize from ethanol.[1] If oil, dilute with ethyl acetate, wash with NaHCO₃ (aq) to remove acid catalyst, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation (bp 139–141 °C @ 0.3 Torr) yields the pure nitrile.[1]
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway via acid-catalyzed aza-Michael addition.[1][2][3]
Structural Characterization
Verification of the product structure is achieved via Proton NMR (
H NMR Interpretation (CDCl₃, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 6.60 – 7.30 ppm | Multiplet | 4H | Aromatic protons (Ar-H).[1] The 2-Cl substitution creates a distinct splitting pattern compared to aniline.[1] |
| 4.50 ppm | Broad Singlet | 1H | NH (Amine proton).[1] Exchangeable with D₂O. |
| 3.55 ppm | Triplet ( | 2H | |
| 2.65 ppm | Triplet ( | 2H | N-CH₂-CH ₂-CN (Methylene adjacent to Nitrile).[1] |
Infrared Spectroscopy (IR)[1][6][12]
- : ~3350–3400 cm⁻¹ (Secondary amine stretch).[1]
- : ~2250 cm⁻¹ (Sharp nitrile stretch; diagnostic peak).[1]
- : ~1590, 1500 cm⁻¹ (Aromatic ring breathing).[1]
Applications in Drug Discovery & Synthesis
This compound serves as a "masked"
Hydrolysis to -Amino Acids
Acidic hydrolysis converts the nitrile group into a carboxylic acid, yielding 3-[(2-chlorophenyl)amino]propanoic acid .[1] These derivatives are structural analogs of
Cyclization to Quinolines
Under strong Lewis acid conditions (e.g., AlCl₃ or polyphosphoric acid), the compound can undergo intramolecular cyclization to form 1,2,3,4-tetrahydro-8-chloroquinoline derivatives. This scaffold is ubiquitous in antimalarial and anticancer therapeutics.[1]
Downstream Transformations Diagram
Figure 2: Divergent synthesis pathways for pharmaceutical scaffolds.[1][2][4]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]
-
Serious Eye Damage: Category 1.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. Acrylonitrile residues are carcinogenic; ensure complete reaction or proper quenching.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66758, 3-(2-Chloroanilino)propanenitrile. Retrieved from [Link][1]
-
EPA CompTox Chemicals Dashboard. Propanenitrile, 3-[(2-chlorophenyl)amino]- (CAS 94-89-3).[1][5] Retrieved from [Link][1]
-
SIELC Technologies. HPLC Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]-. Retrieved from [Link]
Sources
- 1. Propanenitrile, 3-[(2-chlorophenyl)amino]- | C9H9ClN2 | CID 66758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropropiononitrile synthesis - chemicalbook [chemicalbook.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
